2H-Dibenzo[b,f]azepin-2-one is a heterocyclic compound with the molecular formula . It features a fused bicyclic structure consisting of two benzene rings and a nitrogen-containing azepine ring. This compound is notable for its potential pharmacological applications, particularly in the context of neurological disorders, due to its structural similarity to other bioactive compounds.
These reactions demonstrate its versatility in synthetic organic chemistry.
2H-Dibenzo[b,f]azepin-2-one has been studied for its biological properties, particularly its role in the pharmacological effects of carbamazepine, a widely used anticonvulsant and mood-stabilizing drug. It has been postulated that this compound may contribute to idiosyncratic drug reactions associated with carbamazepine . Additionally, benzazepinones, including 2H-dibenzo[b,f]azepin-2-one, exhibit a range of pharmacological activities, making them potential candidates for drug development targeting various conditions such as heart diseases and neurodegenerative disorders .
The synthesis of 2H-dibenzo[b,f]azepin-2-one can be achieved through several methods:
The applications of 2H-dibenzo[b,f]azepin-2-one are primarily in pharmaceutical research and development. Its structural characteristics make it a candidate for:
Studies have indicated that 2H-dibenzo[b,f]azepin-2-one may interact with various biological targets due to its structural properties. Its relationship with carbamazepine highlights the importance of understanding such interactions to mitigate adverse drug reactions and enhance therapeutic efficacy . Further research into its interaction profile could elucidate its mechanisms of action and potential side effects.
Several compounds share structural similarities with 2H-dibenzo[b,f]azepin-2-one. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Notable Uses |
|---|---|---|
| Dibenzo[b,d]azepine | Fused bicyclic azepine | Anticonvulsant properties |
| Benzodiazepine | Fused benzene and diazepine | Anxiolytic and sedative effects |
| 1,3-Dihydro-2H-benzodiazepin | Dihydro derivative | Treatment of anxiety disorders |
| Carbamazepine | Anticonvulsant | Treatment for epilepsy and bipolar disorder |
The uniqueness of 2H-dibenzo[b,f]azepin-2-one lies in its specific nitrogen positioning within the azepine ring and its associated biological activities that may differ from those of other similar compounds.
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides systematic guidelines for naming chemical compounds, including heterocyclic compounds such as 2H-Dibenzo[b,f]azepin-2-one [1]. According to IUPAC conventions, the compound's name is constructed by identifying the parent heterocyclic structure and specifying the position of substituents and fusion sites [12].
For 2H-Dibenzo[b,f]azepin-2-one, the name is derived from the parent azepine structure, which is a seven-membered heterocyclic ring containing one nitrogen atom [16]. The prefix "dibenzo" indicates the fusion of two benzene rings to the azepine core, while the letters in square brackets [b,f] designate the specific sides of the azepine ring where the benzene rings are fused [1] [9]. The suffix "-2-one" denotes the presence of a ketone functional group at position 2 of the azepine ring [1].
The "2H-" prefix in the name indicates that position 2 of the azepine ring bears an additional hydrogen atom, which is important for specifying the exact structure of the compound [12]. This notation is crucial in heterocyclic nomenclature as it precisely identifies the location of hydrogen atoms in the molecular framework [13].
Beyond the IUPAC system, several alternative nomenclature approaches exist for identifying 2H-Dibenzo[b,f]azepin-2-one, each serving different purposes in chemical communication [8] [9].
The Hantzsch-Widman nomenclature system, which is particularly useful for heterocyclic compounds, offers an alternative approach to naming this compound [13]. Under this system, the compound could be referred to as a derivative of benzazepine, acknowledging its structural relationship to the azepine core with benzene fusion [10].
Another alternative name for 2H-Dibenzo[b,f]azepin-2-one is benzo[b] [1]benzazepin-3-one, which emphasizes a different perspective on the ring fusion pattern [1] [3]. This name highlights the compound's relationship to benzazepine structures and specifies the position of the carbonyl group as being at position 3 in this alternative numbering system [1].
The compound is also sometimes referred to as 2-Oxo-2H-dibenzazepine in simplified nomenclature, which emphasizes the presence of the ketone group while using the collective term "dibenzazepine" to describe the tricyclic ring system [1] [9]. This alternative naming approach is often used in pharmaceutical and medicinal chemistry contexts for brevity and clarity [11].
The CAS Registry Number 21186-31-2 was assigned to 2H-Dibenzo[b,f]azepin-2-one to provide an unambiguous identifier that is independent of chemical nomenclature systems and structural representations [24]. This number facilitates precise identification of the compound in scientific literature, regulatory documents, and commercial catalogs [1] [6].
The assignment of this specific CAS number indicates that 2H-Dibenzo[b,f]azepin-2-one was registered and recognized as a distinct chemical entity within the CAS database system [24]. This registration process involves careful verification of the compound's structure and properties to ensure accurate identification [22].
2H-Dibenzo[b,f]azepin-2-one is cataloged in multiple chemical databases, each providing unique identifiers and associated information [1] [3].
2H-Dibenzo[b,f]azepin-2-one belongs to a well-defined position within chemical taxonomy, which organizes compounds based on structural relationships and chemical properties [16] [21].
At the broadest level, 2H-Dibenzo[b,f]azepin-2-one is classified as an organic compound within the kingdom of organic compounds [16] [21]. More specifically, it belongs to the superclass of organoheterocyclic compounds, which contain rings with atoms of at least two different elements [16].
Within the organoheterocyclic compounds, 2H-Dibenzo[b,f]azepin-2-one is classified as a benzazepine, specifically a dibenzazepine [16] [26]. Dibenzazepines are compounds characterized by two benzene rings connected by an azepine ring [16]. The azepine component is an unsaturated seven-membered heterocycle with one nitrogen atom replacing a carbon atom in the ring structure [26].
The compound can be further classified as a dibenzoazepinone due to the presence of the ketone functional group [1] [16]. This classification places it in relation to other similar compounds that share the dibenzazepine core structure but may have different functional groups or substitution patterns [9].
In terms of structural classification, 2H-Dibenzo[b,f]azepin-2-one features a tricyclic framework with a central seven-membered azepine ring fused to two benzene rings [1] [16]. The molecular framework is categorized as an aromatic heteropolycyclic compound, reflecting its multiple fused ring systems and aromatic character [16] [21].